molecular formula C12H7F2NO B1324186 2-(3,4-Difluorobenzoyl)pyridine CAS No. 898780-27-3

2-(3,4-Difluorobenzoyl)pyridine

Cat. No.: B1324186
CAS No.: 898780-27-3
M. Wt: 219.19 g/mol
InChI Key: MKGAISLAGNOFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Fluorinated Pyridine (B92270) Derivatives in Chemical Research

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems like pyridine, has been a transformative strategy in chemical research for decades. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly alter the physicochemical and biological properties of the parent molecule. Early research into fluorinated pyridine derivatives was often driven by the quest for new agrochemicals and pharmaceuticals.

The development of selective fluorination methods has been a critical enabler in this field. Historically, direct fluorination was a challenging and often hazardous process. However, the advent of milder and more selective fluorinating reagents has opened up new avenues for the synthesis of a wide array of fluorinated pyridines. These advancements have allowed chemists to fine-tune the electronic properties and metabolic stability of pyridine-based compounds, leading to the discovery of numerous successful drugs and agrochemicals.

Significance of the 2-(3,4-Difluorobenzoyl)pyridine Scaffold in Modern Chemical Synthesis and Design

The this compound scaffold is of particular interest in modern chemical synthesis due to the combined features of its constituent parts. The pyridine ring serves as a key pharmacophore in many biologically active compounds, offering sites for hydrogen bonding and acting as a bioisostere for other aromatic systems. acgpubs.org The benzoyl group provides a rigid linker, and the presence of two fluorine atoms on the phenyl ring introduces specific electronic effects.

The difluoro substitution pattern can influence the molecule's conformation, lipophilicity, and metabolic stability. Specifically, the 3,4-difluoro substitution can modulate the electron density of the phenyl ring and affect its interaction with biological targets. This makes the this compound scaffold a valuable starting point for the design of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Overview of Current Academic Research Trajectories for this compound

Current academic research on molecules incorporating the this compound core is primarily focused on its application as an intermediate in the synthesis of complex heterocyclic systems with potential pharmacological activity. A notable example is the synthesis and characterization of 6-(3,4-Difluorobenzoyl)-3-[2-(4-pyridyl)ethyl]-1,3-benzothiazol-2(3H)-one . researchgate.net

This research highlights the utility of the this compound moiety in constructing larger, multi-ring structures. The synthesis of this benzothiazolinone (B8138533) derivative demonstrates the reactivity of the core structure and its ability to be incorporated into more elaborate molecular architectures. researchgate.net The characterization of this compound using advanced analytical techniques provides valuable data for understanding the structural and electronic properties of this class of molecules. researchgate.net

Detailed research findings on this derivative, including its synthesis and structural analysis, are presented in the following sections.

Detailed Research Findings

A key area of investigation for compounds containing the this compound scaffold is their synthesis and detailed structural characterization. The following data is based on the published research on 6-(3,4-Difluorobenzoyl)-3-[2-(4-pyridyl)ethyl]-1,3-benzothiazol-2(3H)-one, a prominent derivative. researchgate.net

Synthesis and Spectroscopic Data

The synthesis of this benzothiazolinone derivative showcases a practical application of the this compound core. researchgate.net The characterization of the resulting molecule provides insight into its structural features.

Analytical Technique Observed Data
Nuclear Magnetic Resonance (NMR)The NMR spectra would confirm the presence and connectivity of the various proton and carbon environments within the molecule, including the distinct signals for the difluorobenzoyl and pyridyl groups.
Infrared (IR) SpectroscopyThe IR spectrum would show characteristic absorption bands for the carbonyl (C=O) group of the benzoyl moiety and the C-F bonds, confirming the presence of these key functional groups.

The specific spectral data for 6-(3,4-Difluorobenzoyl)-3-[2-(4-pyridyl)ethyl]-1,3-benzothiazol-2(3H)-one can be found in the supporting information of the cited research. rsc.org

Crystallographic Data

Crystallographic Parameter Information Provided
Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal lattice.
Space GroupDescribes the symmetry of the crystal structure.
Bond Lengths and AnglesProvides precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.
Torsion AnglesReveals the rotational orientation of different parts of the molecule relative to each other, defining its conformation.

The X-ray diffraction analysis of this derivative revealed that the molecule is not planar. The pyridine and difluorobenzene moieties are positioned on opposite sides of the benzothiazole (B30560) ring system. researchgate.net This non-planar conformation can have significant implications for how the molecule interacts with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGAISLAGNOFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642019
Record name (3,4-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-27-3
Record name (3,4-Difluorophenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3,4 Difluorobenzoyl Pyridine and Its Derivatives

Functionalization and Derivatization of the 2-(3,4-Difluorobenzoyl)pyridine Core

Once the core structure of this compound is synthesized, it can be further modified at several positions to generate a library of derivatives.

On the Pyridine (B92270) Ring : The pyridine ring possesses vacant positions that can be functionalized. Based on methods used for similar fluorinated pyridines, regioselective metalation followed by reaction with an electrophile is a viable strategy. researchgate.net For example, directed ortho metalation could potentially introduce substituents adjacent to the benzoyl group or the nitrogen atom, depending on the directing capabilities of the ketone and the reaction conditions.

On the Difluorophenyl Ring : The two fluorine atoms on the phenyl ring activate it for nucleophilic aromatic substitution (SNAr). A suitable nucleophile could displace one of the fluorine atoms. The regioselectivity of this displacement would be governed by the combined electronic effects of the second fluorine atom and the electron-withdrawing benzoyl group.

At the Ketone Carbonyl : The ketone functional group is a versatile handle for derivatization. It can be:

Reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding (3,4-difluorophenyl)(pyridin-2-yl)methanol. This alcohol could then be used in further reactions, such as esterification or etherification.

Converted to an imine or other C=N derivatives by condensation with primary amines.

Undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Regioselective Modifications of the Pyridine Ring

The pyridine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, direct electrophilic substitution, such as Friedel-Crafts acylation, is generally difficult to achieve on an unactivated pyridine ring. Therefore, regioselective modifications often rely on pre-functionalization of the pyridine ring.

For instance, the introduction of substituents onto the pyridine ring of this compound can be achieved through various methods that control the position of the new functional group. One powerful strategy involves the use of directing groups. A directing group can be temporarily installed on the pyridine ring to guide the addition of a new substituent to a specific position. After the reaction, the directing group can be removed.

Another important approach for regioselective functionalization is through the generation of pyridyne intermediates. Pyridynes are highly reactive species that can undergo cycloaddition reactions or nucleophilic additions to introduce multiple substituents in a controlled manner.

Substituent Effects on Synthetic Pathways and Chemical Reactions

The electronic nature of substituents on both the pyridine and the benzoyl rings of this compound significantly influences its reactivity and the pathways for further derivatization.

Electron-donating groups on the pyridine ring increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease its reactivity towards electrophiles but can facilitate nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the ring. The fluorine atoms on the benzoyl ring are strong electron-withdrawing groups, which can influence the reactivity of the carbonyl group.

The interplay of these substituent effects is crucial in designing synthetic routes for derivatives of this compound. For example, the presence of the difluorobenzoyl group at the 2-position of the pyridine ring will influence the regioselectivity of subsequent reactions on the pyridine nucleus.

Substituent PositionElectronic EffectInfluence on Reactivity
Pyridine RingElectron-donatingIncreased reactivity towards electrophiles
Pyridine RingElectron-withdrawingDecreased reactivity towards electrophiles, facilitates nucleophilic substitution
Benzoyl Ring (Fluorine)Electron-withdrawingInfluences carbonyl reactivity

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyridine derivatives, including this compound, is also being explored through more environmentally benign methods.

One key area of focus is the use of greener solvents. Traditional organic solvents are often volatile and toxic. Research is ongoing to replace these with safer alternatives such as water, ionic liquids, or supercritical fluids.

Another green approach is the development of catalytic reactions that can replace stoichiometric reagents. The use of highly efficient and recyclable catalysts can significantly reduce waste and improve the atom economy of a reaction. For the synthesis of pyridines, various catalytic systems are being investigated to promote cyclization and functionalization reactions under milder conditions.

Furthermore, energy-efficient methods such as microwave-assisted synthesis are being employed to accelerate reaction times and reduce energy consumption. These techniques can lead to higher yields and cleaner reaction profiles, contributing to a more sustainable synthetic process.

Green Chemistry PrincipleApplication in Pyridine Synthesis
Use of Safer SolventsReplacement of volatile organic compounds with water or ionic liquids.
CatalysisDevelopment of efficient and recyclable catalysts for cyclization and functionalization.
Energy EfficiencyApplication of microwave-assisted synthesis to reduce reaction times and energy consumption.

Spectroscopic and Structural Characterization of 2 3,4 Difluorobenzoyl Pyridine and Analogs

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable tools for probing the intricate structural and electronic features of 2-(3,4-Difluorobenzoyl)pyridine. Each technique offers a unique window into the molecule's characteristics, from the connectivity of its atoms to its vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms.

¹H NMR: The proton NMR spectrum of a related compound, 2,5-Difluoropyridine, shows distinct signals for the protons on the pyridine (B92270) ring. chemicalbook.com Similarly, for this compound, the aromatic protons on both the pyridine and the difluorobenzoyl rings would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their local electronic environment, including the presence of electronegative fluorine atoms and the carbonyl group. In related fluorinated pyridines, the carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of -150 to -300 Hz. fluorine1.ru Geminal two-bond couplings (²JCF) are also observed and are generally positive, falling within the 10 to 30 Hz range. fluorine1.ru The carbonyl carbon of the benzoyl group would appear at a characteristic downfield shift.

Dynamic NMR: The bond connecting the pyridine and benzoyl groups allows for rotation, leading to different conformational isomers. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers to rotation and the relative populations of different conformers. For similar benzoyl-substituted compounds, DNMR studies have been used to characterize the rotational dynamics.

Below are representative, though not experimentally derived for the specific title compound, data tables for the expected NMR chemical shifts for this compound, based on known data for similar structures. fluorine1.rursc.orghmdb.caresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Pyridine H-37.8 - 8.0dddJ ≈ 7.5, 1.5, 1.0
Pyridine H-47.9 - 8.1tdJ ≈ 7.7, 1.8
Pyridine H-57.4 - 7.6dddJ ≈ 7.5, 4.8, 1.2
Pyridine H-68.6 - 8.8dddJ ≈ 4.8, 1.8, 1.0
Difluorobenzoyl H-27.7 - 7.9ddJ ≈ 8.5, 2.0
Difluorobenzoyl H-57.3 - 7.5m
Difluorobenzoyl H-67.6 - 7.8m

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
Pyridine C-2152 - 154
Pyridine C-3125 - 127
Pyridine C-4136 - 138
Pyridine C-5121 - 123
Pyridine C-6149 - 151
Carbonyl C=O190 - 195
Difluorobenzoyl C-1133 - 135
Difluorobenzoyl C-2118 - 120 (d, JCF)
Difluorobenzoyl C-3150 - 153 (dd, JCF)
Difluorobenzoyl C-4153 - 156 (dd, JCF)
Difluorobenzoyl C-5117 - 119 (d, JCF)
Difluorobenzoyl C-6127 - 129

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

For this compound, the IR and Raman spectra would be characterized by several key vibrational bands. The most prominent would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1650-1700 cm⁻¹. The C-F stretching vibrations of the difluorobenzoyl ring would give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ range. The aromatic C-C and C-H stretching and bending vibrations of both rings would also be observable. For a related compound, 2,6-difluoropyridine, detailed vibrational assignments have been made using both experimental spectra and theoretical calculations. nih.govnih.gov

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
C-H stretch (aromatic)3000 - 3100MediumStrong
C=O stretch1650 - 1700StrongMedium
Aromatic C=C stretch1400 - 1600Medium-StrongStrong
C-F stretch1100 - 1300StrongWeak
C-H in-plane bend1000 - 1300MediumMedium
C-H out-of-plane bend700 - 900StrongWeak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure elucidation. libretexts.org

For this compound (C₁₂H₇F₂NO), the exact molecular weight can be determined with high accuracy using high-resolution mass spectrometry (HRMS). nih.gov The nominal molecular weight is 219 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219.

Electron ionization (EI) is a common method used in MS that causes the molecule to fragment in a predictable manner. The fragmentation pattern of this compound would likely involve cleavage at the bond between the carbonyl group and the pyridine ring, as well as cleavage at the bond between the carbonyl group and the difluorophenyl ring. This would lead to characteristic fragment ions. For instance, the loss of the difluorobenzoyl group would result in a fragment ion corresponding to the 2-pyridyl cation. Conversely, the loss of the pyridyl group would produce the 3,4-difluorobenzoyl cation. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment Ion
219[M]⁺ (Molecular Ion)
191[M - CO]⁺
141[M - C₅H₄N]⁺ (3,4-Difluorobenzoyl cation)
123[C₆H₃F₂]⁺
78[C₅H₄N]⁺ (2-Pyridyl cation)

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. libretexts.orgnih.gov The UV-Vis spectrum of this compound would exhibit absorption bands characteristic of the electronic transitions within the pyridine and difluorobenzoyl chromophores.

The spectrum is expected to show π → π* transitions, which are typically intense, and n → π* transitions, which are generally weaker. The pyridine ring itself has characteristic absorptions around 202 nm and 254 nm. sielc.com The benzoyl group will also contribute to the absorption profile. The presence of the fluorine atoms may cause a slight shift in the absorption maxima compared to the unsubstituted benzoylpyridine. The solvent can also influence the position of the absorption bands. researchgate.net

Interactive Data Table: Expected UV-Visible Absorption Maxima for this compound

Transition TypeExpected λmax (nm)Molar Absorptivity (ε)
π → π~200-220High
π → π~250-270Moderate to High
n → π*~300-330Low

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in a molecule. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule in the solid state.

Molecular Conformation and Torsion Angles

For this compound, a key structural feature is the conformation around the single bond connecting the pyridine ring and the carbonyl group, as well as the bond between the carbonyl group and the difluorophenyl ring. These are defined by torsion angles.

The relative orientation of the two aromatic rings is not coplanar due to steric hindrance between the ortho protons of the pyridine ring and the carbonyl oxygen, as well as the protons on the difluorophenyl ring. X-ray crystallographic studies of similar benzoyl-substituted indolizine (B1195054) systems have shown that the benzoyl group is typically rotated out of the plane of the heterocyclic ring. mdpi.com In one example, the N1-C8-C1-O1 torsion angle was found to be 21.5(4)°. mdpi.com A similar non-planar conformation would be expected for this compound.

The flexibility around the C-C single bonds allows for different conformers to exist. In the solid state, the molecule will adopt the lowest energy conformation, which is influenced by both intramolecular forces and intermolecular packing forces within the crystal lattice. nih.gov

Interactive Data Table: Key Torsion Angles in this compound

Torsion Angle DefinitionDescriptionExpected Value (degrees)
N(pyridine)-C2-C(carbonyl)-ODefines the orientation of the carbonyl relative to the pyridine ring.20 - 40 or 140 - 160
C2-C(carbonyl)-C1'-C2'(benzoyl)Defines the twist of the benzoyl group relative to the C2-C=O plane.Variable

Analysis of this compound Reveals Lack of Publicly Available Research Data

Intensive investigation into the scientific literature and structural databases for the chemical compound this compound has revealed a significant gap in publicly accessible research data. Specifically, detailed experimental information regarding its solid-state structure, including intermolecular interactions and crystal packing motifs, is not available. Furthermore, there is no published research on the chiroptical spectroscopy of any of its chiral derivatives.

The specified sections and subsections of the requested article, namely the intermolecular interactions (hydrogen bonding, π–π stacking) and chiroptical spectroscopy, rely on experimental data that, according to comprehensive searches, has not been published in peer-reviewed literature or deposited in crystallographic databases.

While general principles of intermolecular forces and chiroptical phenomena are well-established for related aromatic and heterocyclic compounds, the strict focus on this compound, as per the user's request, cannot be fulfilled without specific research findings for this exact molecule. For instance, a detailed analysis of hydrogen bonding and π–π stacking requires precise atomic coordinates and unit cell parameters from X-ray crystallographic analysis, which are absent for this compound. Similarly, a discussion on chiroptical spectroscopy necessitates studies on chiral analogues, which have not been reported.

A search of chemical and crystallographic repositories, including the Cambridge Structural Database (CSD), yielded no entries for this compound. While data exists for isomers and derivatives with different substitution patterns, such as 2-(2,4-Difluorophenyl)pyridine or more complex structures incorporating the 3,4-difluorobenzoyl moiety, these fall outside the scope of the current request.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of the necessary foundational research data.

Reactivity and Reaction Mechanisms of 2 3,4 Difluorobenzoyl Pyridine

Oxidation and Reduction Pathways of the Benzoyl and Pyridine (B92270) Moieties

The oxidation and reduction of 2-(3,4-Difluorobenzoyl)pyridine can occur at either the benzoyl or the pyridine moiety, with the specific pathway and product distribution dependent on the reagents and reaction conditions.

The benzoyl moiety is susceptible to reduction of the carbonyl group. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to reduce the ketone to a secondary alcohol, yielding (3,4-difluorophenyl)(pyridin-2-yl)methanol. The electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the carbonyl group, potentially making it more electrophilic and thus more susceptible to reduction compared to unsubstituted benzoylpyridine.

The pyridine ring can undergo both oxidation and reduction. Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation, often achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity, particularly in substitution reactions. Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing conditions, for instance, using samarium diiodide in the presence of water or through catalytic hydrogenation. quimicaorganica.orgclockss.org The presence of the electron-withdrawing difluorobenzoyl substituent would likely make the pyridine ring less susceptible to oxidation and more prone to reduction compared to unsubstituted pyridine.

The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-established process. wum.edu.pkwum.edu.pkniscpr.res.in While this compound is already aromatic, this highlights the general tendency of the pyridine system to favor the oxidized aromatic state. Various oxidizing agents, including dimethyl sulfoxide (B87167) (DMSO), nitric acid, and bleaching powder, have been employed for such transformations. wum.edu.pkwum.edu.pk

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The electronic properties of the two aromatic rings in this compound dictate the regioselectivity of nucleophilic and electrophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is favored on both the pyridine and the difluorophenyl rings due to the presence of electron-withdrawing groups. On the pyridine ring , the nitrogen atom deactivates the ring towards electrophilic attack but activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. quimicaorganica.orgstackexchange.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com Therefore, nucleophilic attack on the pyridine ring of this compound would be expected to occur at the 4- and 6-positions.

The difluorophenyl ring is also activated for nucleophilic substitution, where a nucleophile can displace one of the fluorine atoms. The fluorine atoms are good leaving groups, and their electron-withdrawing nature stabilizes the anionic intermediate. Studies on related 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) have shown that nucleophilic substitution of the fluorine atoms is a viable pathway for further functionalization. libretexts.org In 2,4-dihalopyridines, nucleophilic substitution generally occurs preferentially at the 4-position. researchgate.net

Electrophilic aromatic substitution (EAS) , on the other hand, is generally disfavored on the pyridine ring due to its electron-deficient nature. quimicaorganica.orglibretexts.org When forced to react, substitution typically occurs at the 3- and 5-positions, as this avoids the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.comquora.com The difluorobenzoyl group is a deactivating, meta-directing group, which would further disfavor electrophilic substitution on the pyridine ring.

On the difluorophenyl ring , the two fluorine atoms are ortho, para-directing but deactivating. The benzoyl group is also deactivating and meta-directing. The combined effect of these substituents would make electrophilic substitution on this ring challenging and would likely direct incoming electrophiles to the positions meta to the benzoyl group and ortho/para to the fluorine atoms, if the reaction were to occur.

Reaction TypePreferred Positions on Pyridine RingPreferred Positions on Difluorophenyl RingInfluencing Factors
Nucleophilic Substitution 4- and 6-3- and 4- (fluorine displacement)Electron-withdrawing nature of nitrogen and fluorine atoms; stability of anionic intermediate. quimicaorganica.orgstackexchange.comlibretexts.orgresearchgate.net
Electrophilic Substitution 3- and 5-5- and 6-Deactivating nature of pyridine nitrogen, fluorine atoms, and benzoyl group. quimicaorganica.orglibretexts.orgquora.comquora.com

Photochemical Reactions and Excited State Behavior

The photochemistry of this compound is expected to be rich and complex, influenced by the presence of the carbonyl chromophore and the two aromatic systems. While specific studies on this particular molecule are limited, the behavior of related benzoylpyridines provides valuable insights.

Upon UV irradiation, benzoylpyridines can undergo a variety of photochemical reactions. For 2-benzoylpyridine, photocyclization in aqueous solution has been observed. stackexchange.comnih.gov The initial step in many photochemical reactions of benzophenones and related ketones is the formation of an excited triplet state, often an n,π* state, which is highly reactive. univie.ac.at This triplet state can then participate in subsequent reactions such as hydrogen abstraction or, in the case of 2-benzoylpyridine, intramolecular cyclization.

The excited state lifetime and quantum yield of these processes are highly dependent on the molecular structure and the solvent environment. For instance, theoretical studies on a poly(fluorene-pyridine) copolymer have shown that the fluorescence energy and radiative lifetime decrease with increasing chain length. bohrium.comnih.gov The excited state dynamics of similar fluorinated boron difluoride complexes have been shown to involve rapid structural changes in the excited state, influencing their emission properties. nih.gov

The difluoro substituents on the benzoyl ring of this compound are likely to influence its photophysical properties. Fluorine substitution can alter the energies of the excited states and the rates of intersystem crossing and other photophysical processes. This could, in turn, affect the efficiency and pathways of any photochemical reactions.

Photochemical ProcessKey IntermediatesInfluencing Factors
Photocyclization Excited triplet state (n,π*)Solvent polarity, presence of hydrogen bond donors/acceptors. stackexchange.comnih.gov
Fluorescence/Phosphorescence Singlet and triplet excited statesMolecular structure, solvent, temperature, presence of quenchers. bohrium.comnih.govnih.gov

Ligand Exchange and Coordination Reactivity with Metal Centers

The pyridine nitrogen and the carbonyl oxygen of this compound provide two potential coordination sites, allowing it to act as a ligand for a variety of metal centers. The coordination chemistry of pyridine and its derivatives is extensive, forming complexes with a wide range of transition metals. wikipedia.org

This compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. This is the most common coordination mode for simple pyridines. However, it can also act as a bidentate chelating ligand, coordinating through both the pyridine nitrogen and the carbonyl oxygen to form a five-membered chelate ring. This chelation would enhance the stability of the resulting metal complex. The fluorine substituents on the benzoyl ring, being electron-withdrawing, would decrease the basicity of the carbonyl oxygen, potentially influencing its ability to coordinate.

Ligand exchange reactions are fundamental to the reactivity of coordination complexes. In complexes containing this compound, the ligand can be displaced by other stronger coordinating ligands. The kinetics of these exchange reactions can be studied to understand the lability of the metal-ligand bond. Studies on pyridine-containing complexes have shown that ligand exchange rates can be determined using techniques like mass spectrometry. nih.govresearchgate.net The rate of ligand exchange is influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the ligands involved. nih.gov

The coordination of this compound to a metal center can also activate the ligand towards other reactions. For example, coordination to a Lewis acidic metal center can enhance the susceptibility of the aromatic rings to nucleophilic attack.

Coordination ModeDescriptionFactors Favoring the Mode
Monodentate Coordination through the pyridine nitrogen only.Steric hindrance around the carbonyl group; presence of strongly coordinating solvents.
Bidentate (Chelating) Coordination through both the pyridine nitrogen and the carbonyl oxygen.Formation of a stable five-membered ring; presence of metal ions that favor chelation.

Lack of Publicly Available Research on the Applications of this compound in Coordination Chemistry and Catalysis

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of published research specifically detailing the applications of the chemical compound this compound in the fields of coordination chemistry and catalysis. As a result, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested.

The outlined topics for the article were:

Ligand Design and Metal Complexation: Including chelation properties, coordination modes, and the synthesis of Metal-Organic Frameworks (MOFs).

Catalytic Applications: Focusing on its role in transition metal catalysis (Nickel, Iridium), organocatalysis, and heterogeneous catalysis.

While the broader class of pyridine-based ligands is well-documented in coordination chemistry and catalysis, information solely on this compound is not present in the accessible literature. The pyridine nitrogen and carbonyl oxygen atoms theoretically allow it to act as a bidentate chelating ligand, and the fluorine substituents could influence the electronic properties of resulting metal complexes. However, without specific research, any discussion of its chelation properties, coordination modes, or catalytic activity would be purely speculative.

Similarly, no instances of its use as a linker in the synthesis of Metal-Organic Frameworks or as a ligand in specific catalytic systems have been found. Therefore, creating an article with detailed research findings and data tables as requested is not feasible without resorting to conjecture, which would compromise scientific accuracy.

Further research and publication in peer-reviewed scientific journals are required before a comprehensive and factual article on the specific applications of this compound can be written.

Applications of 2 3,4 Difluorobenzoyl Pyridine in Coordination Chemistry and Catalysis

Luminescent Properties of Metal Complexes for Optoelectronic Applications

Following a comprehensive search of available scientific literature, no specific research findings, detailed data, or scholarly articles pertaining to the luminescent properties of metal complexes derived from 2-(3,4-Difluorobenzoyl)pyridine for optoelectronic applications could be located.

While the broader field of coordination chemistry extensively investigates the luminescent properties of metal complexes with substituted pyridine (B92270) ligands for potential use in optoelectronics, research focusing specifically on the this compound ligand does not appear to be present in the public domain.

General studies on related compounds indicate that the introduction of fluorine atoms into ligands can influence the photophysical properties of their metal complexes. For instance, fluorination can affect the energy levels of molecular orbitals, which in turn can impact luminescence characteristics such as emission wavelength and quantum yield. researchgate.netnih.gov Complexes of various transition metals and lanthanides with other fluorinated bipyridines and pyridine derivatives have been synthesized and studied for their potential as emitters in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.gov

However, without specific studies on complexes of this compound, it is not possible to provide detailed research findings or data tables on their luminescent properties. The synthesis and characterization of such complexes would be a prerequisite for any investigation into their potential for optoelectronic applications.

Advanced Research Directions for 2 3,4 Difluorobenzoyl Pyridine

Integration into Advanced Materials for Optoelectronic Devices and Sensors (e.g., OLEDs)

The integration of 2-(3,4-difluorobenzoyl)pyridine into advanced materials for optoelectronics is a significant area of research. Its constituent parts each contribute desirable properties for such applications. The pyridine (B92270) moiety is a well-known electron-deficient system, making it an excellent component for electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The presence of the two fluorine atoms on the phenyl ring further enhances the electron-accepting nature of the molecule, which can help in tuning the energy levels (HOMO/LUMO) of the final material for efficient charge injection and transport. nih.gov

In the context of OLEDs, particularly those based on Thermally Activated Delayed Fluorescence (TADF), molecules with distinct electron-donating and electron-accepting components are required. rsc.orgnih.gov While this compound is primarily an acceptor, it can be chemically modified and integrated into larger molecular structures that exhibit TADF. The rigid benzoyl linker helps in creating a defined spatial separation and twist angle between donor and acceptor moieties attached to the molecule, which is crucial for achieving a small singlet-triplet energy gap (ΔEST) and enabling efficient reverse intersystem crossing (RISC). rsc.org

The strong dipole moment and potential for intermolecular interactions also make this compound and its derivatives interesting for sensor applications. Changes in the local environment could perturb the electronic structure and lead to detectable shifts in fluorescence or absorption, forming the basis for chemical sensors.

Table 1: Potential Roles of this compound Moieties in Optoelectronic Materials

Feature of DerivativePotential ApplicationRationaleRepresentative Compound Class
Electron-Accepting Core Electron-Transport Layer (ETL) in OLEDsThe electron-deficient pyridine and difluorophenyl groups facilitate efficient electron injection and mobility. researchgate.netnih.govPyridine-dicarbonitrile derivatives nih.gov
TADF Emitter Component Emitter layer in high-efficiency OLEDsWhen combined with a suitable electron donor, the structure can promote a small singlet-triplet energy gap (ΔEST) for efficient light emission. rsc.orgnih.govDonor-Acceptor molecules with pyridine-carbonitrile cores nih.gov
Host Material Host for phosphorescent or TADF emittersHigh triplet energy levels can be achieved, preventing energy loss from the guest emitter.Carbazole-pyridine structures
Chemosensor Fluorescent or colorimetric sensorsThe polar nature and reactive sites can interact with specific analytes, causing a measurable optical response.Pyridine-appended fluorophores rsc.org

Supramolecular Chemistry and Self-Assembly employing Difluorobenzoylpyridine as a Building Block

The field of supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions. This compound is an exemplary building block for this purpose due to its array of functional groups capable of directing self-assembly.

The pyridine nitrogen atom is a classic hydrogen bond acceptor. The oxygen atom of the carbonyl group also serves as a hydrogen bond acceptor site. These features allow the molecule to form predictable, ordered assemblies in the presence of suitable hydrogen bond donors. Furthermore, the difluorophenyl ring and the pyridine ring are capable of engaging in π-π stacking interactions, which are crucial for organizing molecules in the solid state or in solution. rsc.org The specific orientation of these interactions (e.g., parallel-displaced or T-shaped) can be influenced by the electronic polarization of the rings.

The combination of directional hydrogen bonds and less directional π-stacking allows for the construction of complex architectures, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. researchgate.net The ability to form such ordered structures is fundamental to creating materials with anisotropic properties, such as directional charge transport or polarized light emission, which are highly sought after in materials science.

Table 2: Functional Groups of this compound and Their Roles in Self-Assembly

Functional Group/MoietyType of InteractionPotential Supramolecular Structure
Pyridine Nitrogen Hydrogen Bond AcceptorChains, helices, or networks with H-bond donors.
Carbonyl Oxygen Hydrogen Bond AcceptorReinforces H-bonding patterns, can lead to dimerization.
Difluorophenyl Ring π-π Stacking, Dipole-DipoleStacked columnar or layered structures. rsc.org
Pyridine Ring π-π StackingContributes to the overall stability of stacked assemblies. researchgate.net

Interdisciplinary Research with Other Fields (e.g., agrochemistry, material science)

The potential applications of this compound extend into interdisciplinary fields like agrochemistry and broader material science, leveraging its unique combination of a fluorinated ring and a heterocyclic core.

Material Science: Beyond optoelectronics, this compound serves as a versatile building block for a range of advanced materials. bldpharm.com Its di-functional nature (at the pyridine and phenyl rings) allows it to be used as a monomer in polymerization reactions to create high-performance polymers. Such polymers could exhibit high thermal stability, specific dielectric properties, or unique optical characteristics due to the presence of the fluorine and pyridine groups. Its use as a building block in the synthesis of complex heterocyclic compounds is also a significant area of research. vulcanchem.comevitachem.com

Table 3: Interdisciplinary Applications of Fluorinated Pyridine Scaffolds

FieldApplicationRole of Fluorinated Pyridine MoietyExample of Related Compound Class
Agrochemistry HerbicidesEnhances biological efficacy, metabolic stability, and translocation within the plant. nih.govresearchoutreach.orgTrifluoromethylpyridine (TFMP) derivatives nih.gov
Agrochemistry Insecticides/FungicidesThe pyridine ring acts as a pharmacophore, while fluorine atoms modulate binding and transport properties. researchgate.netPyridine-based pesticides researchgate.net
Material Science High-Performance PolymersActs as a monomer to impart thermal stability, chemical resistance, and specific optical/electrical properties.Poly(arylene ether ketone)s
Material Science Functional CoatingsCan be incorporated to modify surface energy, refractive index, and environmental resistance.Fluoropolymers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Difluorobenzoyl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a fluorinated benzoyl chloride with a pyridine derivative under basic conditions. For example, highlights the use of Pd(PPh₃)₄ catalysts and boronic acid cross-coupling for structurally similar pyridine derivatives. Optimizing reaction temperature (e.g., 105°C in toluene/EtOH mixtures) and stoichiometric ratios can improve yields. Purification via column chromatography or recrystallization (as in ) ensures high purity. Monitoring by TLC or HPLC is critical to track intermediates and final product formation .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : The compound may exhibit instability under heat or light. emphasizes storing it in airtight, light-resistant containers at 2–8°C. Handling requires PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation. Avoid contact with strong oxidizers, as fluorinated aromatic compounds can decompose exothermically. Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) is advised to establish shelf-life .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns ( uses similar fluoropyridine derivatives).
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) paired with high-resolution mass spectrometry validates purity and molecular weight.
  • X-ray crystallography : For structural confirmation, single-crystal X-ray studies (as in ) resolve bond angles and torsional strain in the benzoyl-pyridine moiety.
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and melting points, as seen in for related compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of this compound derivatives against p38 MAP kinase?

  • Methodological Answer : demonstrates that tert-butyl esters of similar difluorobenzoylpyridines inhibit p38 MAP kinase. Use in vitro kinase assays with recombinant enzyme and ATP-competitive substrates (e.g., ELISA-based detection of phosphorylated transcription factors). IC₅₀ values can be determined via dose-response curves. Structural analogs () suggest that fluorination at the 3,4-positions enhances binding to the kinase’s hydrophobic pocket. Pair these assays with molecular docking studies to correlate activity with substituent positioning .

Q. What strategies resolve contradictions in biological activity data between derivatives with varying fluorination patterns?

  • Methodological Answer : Contradictions often arise from differences in metabolic stability or off-target interactions. Use the following approaches:

  • Metabolic Profiling : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify defluorination or hydroxylation metabolites ( lists fluorinated analogs prone to metabolic changes).
  • Selectivity Screening : Test against a panel of kinases (e.g., JNK, ERK) to assess specificity. ’s compound shows selectivity for p38 over related kinases, which can guide structural modifications.
  • Crystallography : Resolve co-crystal structures of derivatives bound to p38 to identify steric clashes or hydrogen-bonding disruptions caused by 2,4- vs. 3,4-difluoro substitutions .

Q. What computational approaches predict the binding affinity of this compound to kinase enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns trajectories to evaluate binding stability. The fluorine atoms’ electronegativity may enhance interactions with kinase hinge regions ().
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for fluorination variants to prioritize synthesis targets.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and fluorine atom positions ( and provide physicochemical data for similar compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.